

# A Comparative Analysis of Computational and Experimental Data for N-Butylphthalimide

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## Compound of Interest

Compound Name: *N-Butylphthalimide*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Spectroscopic Data

This guide provides a detailed comparison of experimentally determined and computationally predicted data for **N-Butylphthalimide**, a key intermediate in organic synthesis. By presenting a side-by-side analysis of its physical properties and spectroscopic signatures, this document aims to offer researchers a comprehensive understanding of this compound, aiding in its identification, characterization, and application in various research and development endeavors.

## Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data for **N-Butylphthalimide**, contrasting experimentally measured values with computationally derived properties.

Table 1: Physicochemical Properties

Property	Experimental Value	Computational Value
Melting Point	32-36 °C[1], 29-33 °C[2], 28.5-34.5 °C[3]	Not available
Boiling Point	309.90 °C (estimated at 760 mmHg)[4], 120-123 °C (at 5 mmHg)[2]	Not available
Water Solubility	Sparingly soluble[5][6], 119.5 mg/L at 25 °C (estimated)[4]	Not available
logP (o/w)	Not available	2.7 (Computed by PubChem)[7]
pKa	Not available	-2.09 ± 0.20 (Predicted)[6]

Table 2: Spectroscopic Data (<sup>1</sup>H NMR)

Proton Assignment	Experimental Chemical Shift ( $\delta$ , ppm)
Aromatic (4H, m)	7.8 (dd, $J$ = 5.5, 3.0 Hz, 2H), 7.67 (dd, $J$ = 5.4, 3.1 Hz, 2H)[8]
-CH <sub>2</sub> -N (2H, t)	3.65 (t, $J$ = 7.3 Hz)[8]
-CH <sub>2</sub> - (2H, m)	1.65 - 1.60 (m)[8]
-CH <sub>2</sub> - (2H, q)	1.33 (q, $J$ = 7.5 Hz)[8]
-CH <sub>3</sub> (3H, t)	0.91 (t, $J$ = 7.4 Hz)[8]

Table 3: Spectroscopic Data (<sup>13</sup>C NMR)

Carbon Assignment	Experimental Chemical Shift ( $\delta$ , ppm)
C=O	168.4[8]
Aromatic (CH)	133.8[8]
Aromatic (C)	132.1[8]
Aromatic (CH)	123.1[8]
-CH <sub>2</sub> -N	37.7[8]
-CH <sub>2</sub> -	30.6[8]
-CH <sub>2</sub> -	20.2[8]
-CH <sub>3</sub>	13.6[8]

Table 4: Spectroscopic Data (FT-IR)

Functional Group	Experimental Wavenumber (cm <sup>-1</sup> )
C=O (imide)	Data not explicitly found in search results
C-N Stretch	Data not explicitly found in search results
Aromatic C-H Stretch	Data not explicitly found in search results
Aliphatic C-H Stretch	Data not explicitly found in search results

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

## Melting Point Determination (Capillary Method)

The melting point of **N-Butylphthalimide** is determined using the capillary method. A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8] The capillary tube is then placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with mineral oil, and heated

slowly.[2] The temperature at which the substance first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For accurate determination, a slow heating rate of approximately 1-2 °C per minute is maintained near the expected melting point.[2]

## FT-IR Spectroscopy (KBr Pellet Method)

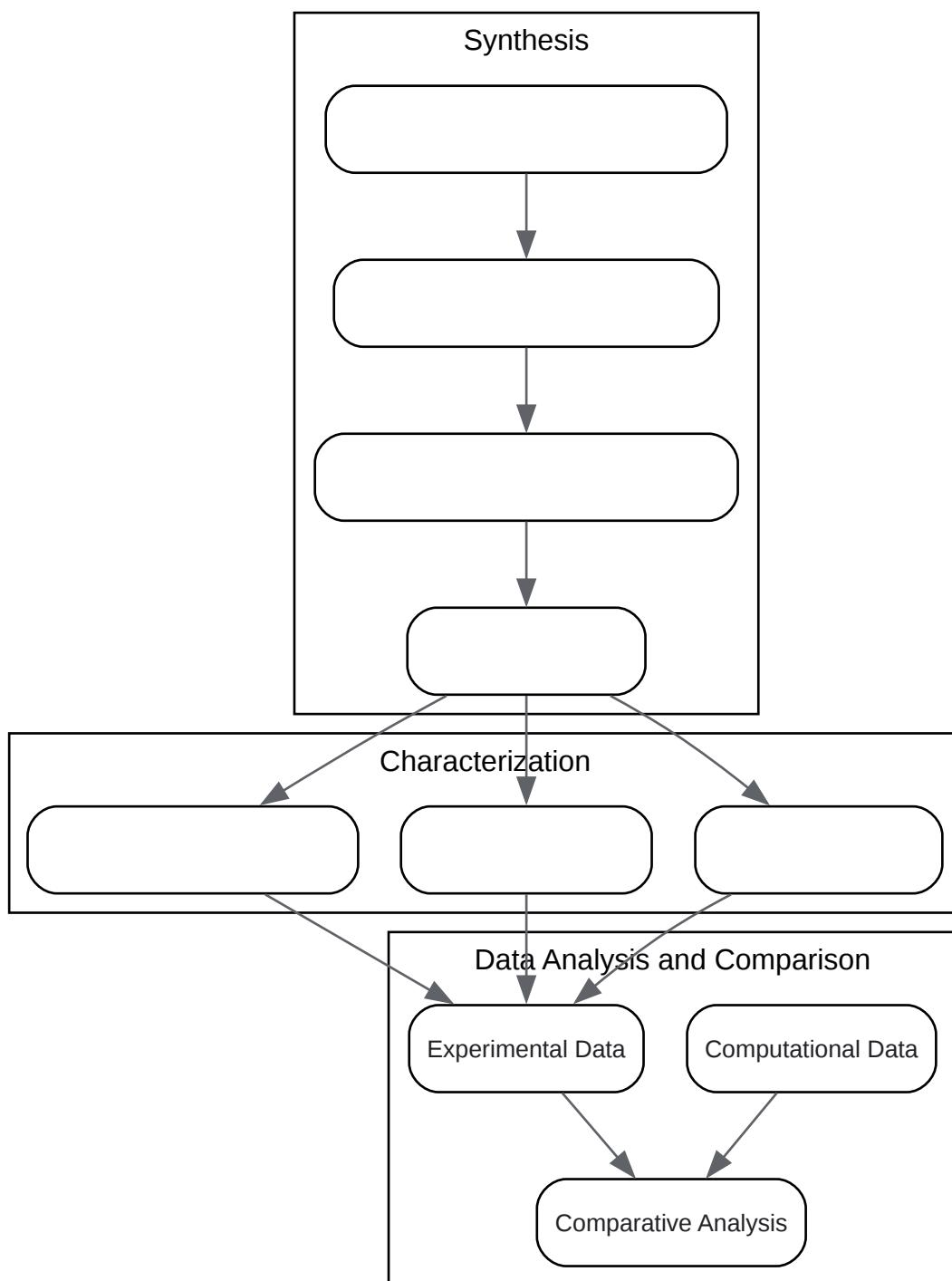
The infrared spectrum of solid **N-Butylphthalimide** is obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle.[9] The homogenous mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[3] The KBr pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **N-Butylphthalimide** is recorded on a spectrometer operating at a frequency of 400 MHz or higher.[8] A small amount of the sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube.[8] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm). The spectrum is acquired by subjecting the sample to a strong magnetic field and pulsing it with radiofrequency waves. The resulting free induction decay (FID) is then Fourier-transformed to obtain the frequency-domain spectrum.

## Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of **N-Butylphthalimide**.

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Synthesis and Characterization Workflow

## Discussion

A direct and comprehensive comparison between experimental and computational data for **N-Butylphthalimide** is challenging due to the limited availability of dedicated computational studies on this specific molecule in the searched literature. The provided computational data from public databases like PubChem offer predicted values for properties like logP and pKa, which are useful for initial assessments but lack the detail of a full computational analysis (e.g., optimized geometry, theoretical spectra).

The experimental data, particularly for melting point, shows good agreement across different sources, providing a reliable range for this physical constant. The detailed <sup>1</sup>H and <sup>13</sup>C NMR data from a peer-reviewed publication offer a solid basis for structural confirmation.[8]

To perform a more in-depth comparison, future work should involve dedicated computational studies on **N-Butylphthalimide**. Density Functional Theory (DFT) calculations, similar to those performed on related phthalimide derivatives, could provide valuable insights. For instance, geometry optimization using methods like B3LYP with basis sets such as 6-31G\* would yield the most stable conformation of the molecule. Subsequent frequency calculations would produce a theoretical IR spectrum, which could then be compared with experimental FT-IR data to assign vibrational modes. Furthermore, GIAO (Gauge-Including Atomic Orbital) calculations could predict the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts, allowing for a direct comparison with the experimental spectra and aiding in the definitive assignment of all signals.

While no information on specific signaling pathways involving **N-Butylphthalimide** was found, its role as a synthetic intermediate suggests its primary importance lies in its chemical reactivity and utility as a building block for more complex molecules.[6] The provided experimental data and protocols are therefore crucial for ensuring the identity and purity of **N-Butylphthalimide** in such synthetic applications.

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